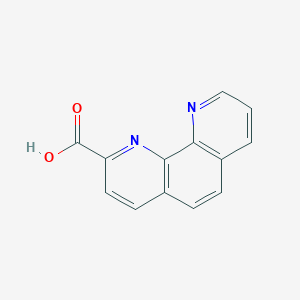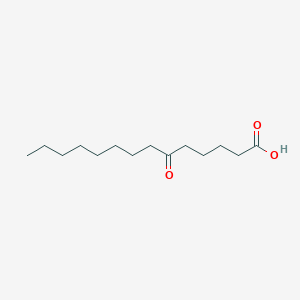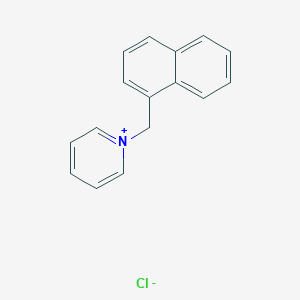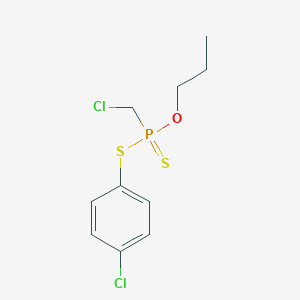
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate, commonly known as CPO, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a member of the organophosphorus compound family and has been used as a pesticide, insecticide, and herbicide due to its potent activity against pests and weeds. However, due to its toxic nature, it has been banned in many countries for agricultural use. In
作用機序
CPO acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of the neurotransmitter acetylcholine in the brain and nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to a range of symptoms, including convulsions, respiratory failure, and death.
生化学的および生理学的効果
The biochemical and physiological effects of CPO are well-documented. It has been shown to cause a range of symptoms, including tremors, seizures, respiratory failure, and death. It also affects the cardiovascular system, causing bradycardia, hypotension, and arrhythmias. In addition, CPO has been shown to have neurotoxic effects, causing damage to the central nervous system and leading to long-term neurological deficits.
実験室実験の利点と制限
CPO has several advantages as a tool for scientific research. It is a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the effects of organophosphorus compounds on the nervous system. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, due to its toxic nature, it can be difficult to work with, and precautions must be taken to ensure the safety of researchers.
将来の方向性
There are several future directions for research on CPO. One area of interest is the development of new treatments for organophosphate poisoning. Another area of interest is the development of new pesticides and insecticides that are less toxic than current compounds. Finally, there is a need for further research into the long-term effects of CPO exposure on the nervous system and other organ systems. Overall, CPO remains an important tool for scientific research, and further research is needed to fully understand its potential applications.
合成法
The synthesis of CPO involves the reaction of 4-chlorophenylmagnesium bromide with propylene oxide, followed by reaction with phosphorus pentasulfide and S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate methyl ether. The final product is then purified through recrystallization. This method yields a high-quality product with a purity of over 95%.
科学的研究の応用
CPO has been extensively studied for its various applications in scientific research. It has been used as a tool to study the effects of organophosphorus compounds on the central nervous system, as well as a model compound for the development of new pesticides and insecticides. CPO has also been used to study the effects of organophosphate poisoning on the body and to develop treatments for such poisoning.
特性
CAS番号 |
1713-98-0 |
|---|---|
製品名 |
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate |
分子式 |
C10H13Cl2OPS2 |
分子量 |
315.2 g/mol |
IUPAC名 |
chloromethyl-(4-chlorophenyl)sulfanyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2OPS2/c1-2-7-13-14(15,8-11)16-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
InChIキー |
SBZAUEKBWDRPRQ-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(CCl)SC1=CC=C(C=C1)Cl |
正規SMILES |
CCCOP(=S)(CCl)SC1=CC=C(C=C1)Cl |
同義語 |
Chloromethyldithiophosphonic acid=S-(4-chlorophenyl)=O-propyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



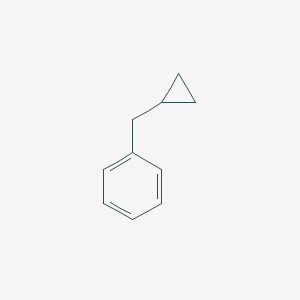
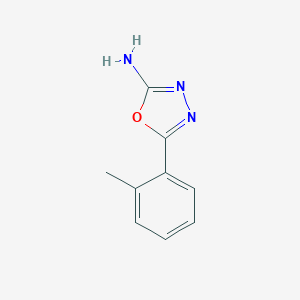
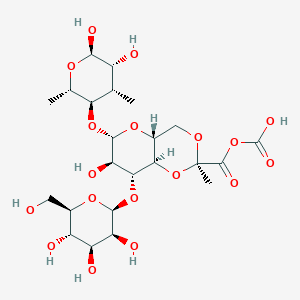
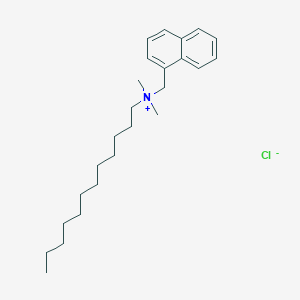
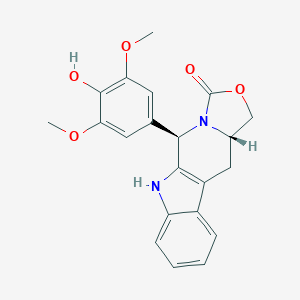
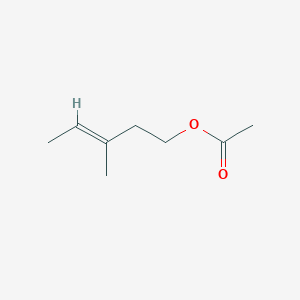
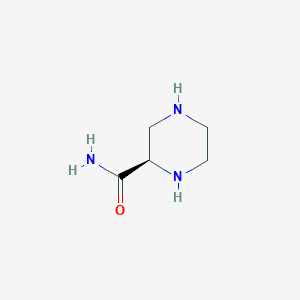
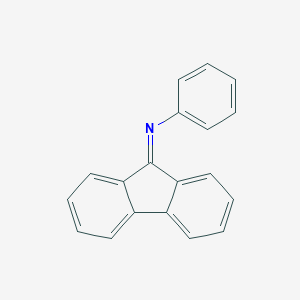
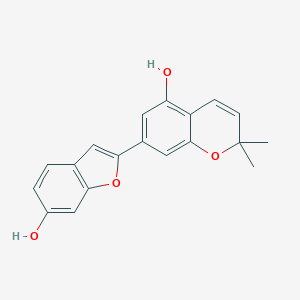
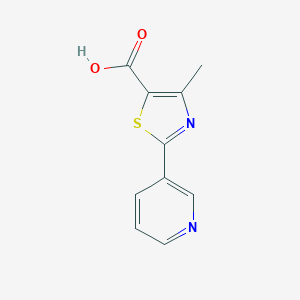
![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
